molecular formula C6H11ClO2 B122268 2-Chloro-1-hydroxyhexan-3-one CAS No. 157474-45-8

2-Chloro-1-hydroxyhexan-3-one

Cat. No. B122268
M. Wt: 150.6 g/mol
InChI Key: WHSGLNPIAHRFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-hydroxyhexan-3-one is a chemical compound with the molecular formula C6H11ClO2. It is a colorless liquid that is commonly used in scientific research for its various properties and applications. In

Mechanism Of Action

The mechanism of action of 2-Chloro-1-hydroxyhexan-3-one is not well understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a molecule. This can result in changes to the structure and function of the molecule, which can have various effects on biological systems.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Chloro-1-hydroxyhexan-3-one are not well understood. However, it is believed to have various effects on biological systems, including the inhibition of enzymes and the disruption of cellular processes.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Chloro-1-hydroxyhexan-3-one in lab experiments is its ability to act as a chiral reagent, which can be useful in the synthesis of chiral compounds. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the use of 2-Chloro-1-hydroxyhexan-3-one in scientific research. One possible direction is the development of new synthetic methods for the compound, which could improve its yield and purity. Another possible direction is the exploration of its potential applications in medicine, such as in the development of new drugs or therapies. Additionally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of the compound.

Synthesis Methods

2-Chloro-1-hydroxyhexan-3-one can be synthesized through the reaction of 2-chloroacetyl chloride with 1,6-hexanediol in the presence of a base such as triethylamine. This reaction results in the formation of 2-Chloro-1-hydroxyhexan-3-one with a yield of approximately 70%.

Scientific Research Applications

2-Chloro-1-hydroxyhexan-3-one is commonly used in scientific research for its various properties and applications. It is used as a reagent in organic synthesis, particularly in the synthesis of chiral compounds. It is also used as a starting material for the synthesis of other chemicals, such as 2-chloro-1,3-dimethylimidazolinium chloride.

properties

CAS RN

157474-45-8

Product Name

2-Chloro-1-hydroxyhexan-3-one

Molecular Formula

C6H11ClO2

Molecular Weight

150.6 g/mol

IUPAC Name

2-chloro-1-hydroxyhexan-3-one

InChI

InChI=1S/C6H11ClO2/c1-2-3-6(9)5(7)4-8/h5,8H,2-4H2,1H3

InChI Key

WHSGLNPIAHRFOB-UHFFFAOYSA-N

SMILES

CCCC(=O)C(CO)Cl

Canonical SMILES

CCCC(=O)C(CO)Cl

synonyms

3-Hexanone, 2-chloro-1-hydroxy-

Origin of Product

United States

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